2-(4,5-Dichloropyridin-2-YL)ethanamine
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Overview
Description
2-(4,5-Dichloropyridin-2-YL)ethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms attached to the pyridine ring and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dichloropyridin-2-YL)ethanamine typically involves the chlorination of pyridine derivatives followed by the introduction of the ethanamine group. One common method involves the reaction of 2-aminopyridine with chlorinating agents to produce 2-amino-3,5-dichloropyridine. This intermediate is then subjected to further reactions to introduce the ethanamine group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes followed by amination reactions. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dichloropyridin-2-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxides, and reduced forms of the original compound. These products have diverse applications in different fields of research.
Scientific Research Applications
2-(4,5-Dichloropyridin-2-YL)ethanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4,5-Dichloropyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4,5-Dichloropyridin-2-YL)ethanamine include:
- N-Ethyl-2-(pyridin-4-yl)ethanamine
- 2-(2-Pyridyl)ethylamine
- (2R)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine
Uniqueness
What sets this compound apart from these similar compounds is the presence of two chlorine atoms on the pyridine ring, which imparts unique chemical properties and reactivity. This structural feature makes it particularly useful in specific synthetic applications and research contexts.
Properties
Molecular Formula |
C7H8Cl2N2 |
---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
2-(4,5-dichloropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c8-6-3-5(1-2-10)11-4-7(6)9/h3-4H,1-2,10H2 |
InChI Key |
XQFDCRSLGXDVDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Cl)Cl)CCN |
Origin of Product |
United States |
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